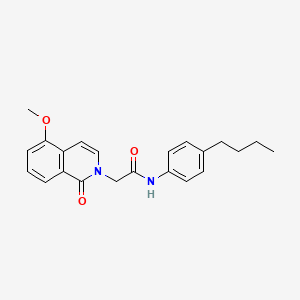
N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as BIA 10-2474, is a small molecule drug that was being developed as a painkiller by the French pharmaceutical company, Biotrial. However, during clinical trials in 2016, the drug caused severe adverse effects, leading to the death of one volunteer and hospitalization of several others. The incident raised questions about the safety and efficacy of the drug, and the need for more rigorous testing of new drugs.
Scientific Research Applications
Chemical Synthesis and Biological Activity
The chemical compound N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, due to its complex structure, has potential applications in the synthesis of various bioactive molecules. Research has focused on derivatives of similar structural frameworks for their diverse biological activities. For instance, the synthesis of 4-quinolones, related to isoquinoline derivatives, demonstrates the interest in these compounds for pharmaceutical applications, showcasing methodologies for creating potentially therapeutic agents (Píša & Rádl, 2016). Similarly, indenoisoquinoline derivatives have been evaluated for their topoisomerase I inhibition, suggesting the therapeutic potential of isoquinoline derivatives in cancer treatment (Nagarajan et al., 2006).
Pharmacological Potentials
The exploration of isoquinoline derivatives extends into their pharmacological potentials. Methoxy-indolo[2,1‐a]isoquinolines, for instance, have been synthesized and evaluated for their cytostatic activity, indicating the relevance of such structures in developing anti-cancer agents (Ambros et al., 1988). Additionally, acetamides similar in structure to this compound have been investigated for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Alagarsamy et al., 2015).
Antimicrobial and Antifungal Applications
The compound's potential extends to antimicrobial and antifungal applications. Pyridine derivatives, which share a heterocyclic core with isoquinoline, have demonstrated significant insecticidal activity, suggesting a potential pathway for developing new pesticides or antimicrobial agents (Bakhite et al., 2014). Moreover, derivatives with similar structural motifs have shown broad-spectrum antifungal properties, emphasizing the importance of such chemical structures in addressing fungal infections (Bardiot et al., 2015).
properties
IUPAC Name |
N-(4-butylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-6-16-9-11-17(12-10-16)23-21(25)15-24-14-13-18-19(22(24)26)7-5-8-20(18)27-2/h5,7-14H,3-4,6,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMXBCHYXSHWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)
![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)
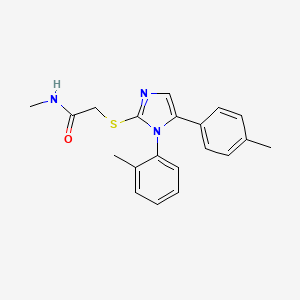
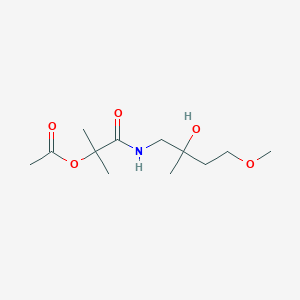
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)
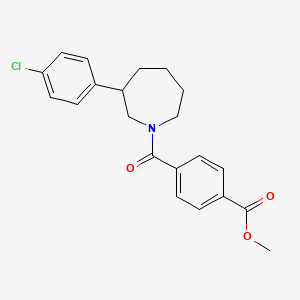
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)
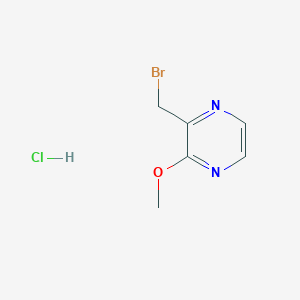
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)